3-(Methoxymethyl)morpholine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Select 3-(methoxymethyl)morpholine hydrochloride for medicinal chemistry and HTS campaigns demanding precise aqueous solubility. Unlike generic morpholine, the 3-substitution pattern defines a privileged scaffold for kinase inhibitor design, with a calculated XLogP3-AA of -0.7 and TPSA of 30.5 Ų that fine-tunes solubility-permeability profiles. The hydrochloride salt ensures consistent solid-state handling and superior dissolution versus the free base, reducing variability in cellular assays. Ideal for CNS drug discovery programs requiring blood-brain barrier permeability modulation. Request a quote for bulk quantities.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 955428-52-1
Cat. No. B1593205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)morpholine hydrochloride
CAS955428-52-1
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOCC1COCCN1.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H
InChIKeyROHMLTGBCWLCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)morpholine Hydrochloride (CAS 955428-52-1): Sourcing and Core Characteristics for Research Procurement


3-(Methoxymethyl)morpholine hydrochloride (CAS 955428-52-1) is a heterocyclic building block belonging to the morpholine class, existing as a hydrochloride salt of the free base 3-(methoxymethyl)morpholine [1]. It is a white to off-white solid with a molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol [2]. The compound features a morpholine ring substituted with a methoxymethyl group at the 3-position, conferring distinct physicochemical properties that differentiate it from other positional isomers and unsubstituted morpholine [1].

Why 3-(Methoxymethyl)morpholine Hydrochloride (CAS 955428-52-1) Cannot Be Interchanged with Generic Morpholine Analogs


Substituting 3-(methoxymethyl)morpholine hydrochloride with generic morpholine or alternative regioisomers introduces significant risk in chemical synthesis and pharmacological studies. The specific substitution pattern on the morpholine ring dictates molecular conformation, hydrogen-bonding capacity, and electronic distribution [1]. As a hydrochloride salt, it offers superior aqueous solubility and handling characteristics compared to its free base form, making it the preferred choice for aqueous reaction conditions or biological assays . These structural and formulation differences translate into quantifiable variations in critical parameters such as lipophilicity, polar surface area, and physical form, which are detailed in the evidence below.

3-(Methoxymethyl)morpholine Hydrochloride (CAS 955428-52-1): Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric Lipophilicity and Polar Surface Area Differentiation

The substitution position on the morpholine ring critically influences lipophilicity and hydrogen-bonding capacity. 3-(Methoxymethyl)morpholine exhibits a computed XLogP3-AA of -0.7 and a topological polar surface area (TPSA) of 30.5 Ų [1]. In comparison, its 4-substituted isomer, 4-(methoxymethyl)morpholine, has a calculated XLogP3 of 0.1 and a TPSA of 21.3 Ų [2]. This difference indicates the 3-substituted compound is more hydrophilic and has a higher capacity for polar interactions, which can significantly impact biological membrane permeability and target engagement.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Enhanced Aqueous Solubility and Physical Form for Biological Assays

The hydrochloride salt form (3-(methoxymethyl)morpholine hydrochloride, CAS 955428-52-1) provides a distinct handling advantage over its free base counterpart. It is described as having 'high water solubility' and is a solid at room temperature . The free base, 3-(methoxymethyl)morpholine, is a liquid . This physical state difference simplifies weighing, reduces volatility-related loss, and enhances solubility for aqueous biological buffers, directly impacting experimental reproducibility and convenience.

Chemical Biology Assay Development Formulation

Hydrogen Bond Acceptor Count and Its Impact on Target Engagement

The introduction of the methoxymethyl group at the 3-position increases the hydrogen bond acceptor count of the morpholine core. 3-(Methoxymethyl)morpholine possesses 3 hydrogen bond acceptors [1], whereas unsubstituted morpholine has only 2 [2]. This modification provides an additional potential point of interaction for biological targets, such as kinases or receptors, and can be leveraged to improve binding affinity or alter selectivity profiles compared to simpler morpholine derivatives.

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Procurement-Driven Application Scenarios for 3-(Methoxymethyl)morpholine Hydrochloride (CAS 955428-52-1)


Kinase Inhibitor Scaffold Optimization

In medicinal chemistry programs targeting kinase inhibitors, the 3-substituted morpholine core is a privileged scaffold. The enhanced hydrophilicity (XLogP3-AA = -0.7) and TPSA (30.5 Ų) of 3-(methoxymethyl)morpholine hydrochloride, compared to the 4-substituted isomer, make it a strategic choice for fine-tuning the solubility and permeability profile of lead compounds [1]. The additional hydrogen bond acceptor facilitates specific interactions within the ATP-binding pocket, differentiating it from unsubstituted morpholine [2].

Aqueous Biological Assay and High-Throughput Screening (HTS)

For HTS campaigns and cellular assays requiring high aqueous solubility, the hydrochloride salt form is the optimal selection. Its solid physical state and high water solubility simplify the preparation of compound plates and ensure consistent dosing, unlike the liquid free base form which can be more challenging to handle precisely [1].

Synthesis of CNS-Penetrant Drug Candidates

Morpholine derivatives are frequently employed in the design of central nervous system (CNS) active drugs. The specific lipophilic-hydrophilic balance of 3-(methoxymethyl)morpholine (XLogP3-AA = -0.7, TPSA = 30.5 Ų) is a critical parameter for achieving blood-brain barrier (BBB) permeability. The quantifiable difference from its 4-substituted isomer (XLogP3 = 0.1) provides a clear rationale for selecting this regioisomer to modulate CNS exposure in structure-activity relationship studies [1].

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